molecular formula C19H22N4O4S B14944730 1'-ethyl-3'-methyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione CAS No. 696607-19-9

1'-ethyl-3'-methyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione

Cat. No.: B14944730
CAS No.: 696607-19-9
M. Wt: 402.5 g/mol
InChI Key: BPKPJHLOCGKLCP-UHFFFAOYSA-N
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Description

This spirocyclic compound features a complex heterocyclic architecture combining pyrido[1,2-a]quinoline and pyrimidine-dione moieties linked via a spiro junction. Key structural elements include:

  • Spiro core: Connects the pyrido[1,2-a]quinoline (tetracyclic system) and pyrimidine-dione rings, creating a rigid 3D structure .
  • Substituents: 1'-Ethyl and 3'-methyl groups on the pyrimidine ring. 8-Nitro substitution on the quinoline ring. 2'-Thioxo group replacing the typical 2'-oxo in pyrimidine-dione systems.

Properties

CAS No.

696607-19-9

Molecular Formula

C19H22N4O4S

Molecular Weight

402.5 g/mol

IUPAC Name

1'-ethyl-3'-methyl-8-nitro-2'-sulfanylidenespiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-4',6'-dione

InChI

InChI=1S/C19H22N4O4S/c1-3-21-17(25)19(16(24)20(2)18(21)28)11-12-10-13(23(26)27)7-8-14(12)22-9-5-4-6-15(19)22/h7-8,10,15H,3-6,9,11H2,1-2H3

InChI Key

BPKPJHLOCGKLCP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2CCCC4)C(=O)N(C1=S)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-ethyl-3’-methyl-8-nitro-2’-thioxo-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione typically involves multi-step organic reactions. The starting materials often include substituted pyridines and quinolines, which undergo cyclization and spiro formation under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1’-ethyl-3’-methyl-8-nitro-2’-thioxo-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the thioxo group can yield a sulfone derivative.

Scientific Research Applications

1’-ethyl-3’-methyl-8-nitro-2’-thioxo-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1’-ethyl-3’-methyl-8-nitro-2’-thioxo-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Spiro and Pyrimidine-Dione Systems

Compound Molecular Weight Key Substituents Biological Activity Synthesis Highlights
Target Compound: 1'-Ethyl-3'-methyl-8-nitro-2'-thioxo-spiro[pyrido-quinoline-pyrimidine]-dione ~444.47 (hypothetical) 8-NO₂, 1'-Et, 3'-Me, 2'-thioxo Not explicitly reported Likely involves spiro-annulation of pyrido-quinoline and pyrimidine precursors .
(Z)-5-(8-Iodo-4,4,6-trimethyl-pyrrolo[3,2,1-ij]quinolin-1-ylidene)-2-thioxothiazolidin-4-one ~484.22 8-I, 2-thioxo, 4,4,6-trimethyl Not reported Reflux of pyrroloquinoline-dione with thiazolidinone in acetic acid .
3-Phenyl-10-(thiophen-2-yl)-2-thioxo-pyrano[2,3-d]pyrimidine-4,7,9-trione 424.45 2-thioxo, thiophene, phenyl PARP-1 inhibition (IC₅₀ ~0.8 µM) Cyclization of pyrano-pyrimidine precursors with phenyl isothiocyanate .
7-Ethyl-8-imino-4-methyl-2-phenyl-pyrimido[3,2:4,5]thieno[2,3-d]pyrimidine Not reported 7-Et, 8-imino, thieno-pyrimidine fusion Antimicrobial screening Ethanol reflux with ethylamine .
Spiro[isoxazolo-pyrazinoquinoline-pyrimidine] (Compound 38 in ) Not reported Fluoro, methyl, oxazolidinone Antituberculosis (MIC ≤0.03 µg/mL) Multi-step cyclization with cyanogen bromide .

Key Structural and Functional Differences

Core Heterocycles: The target compound’s pyrido[1,2-a]quinoline system contrasts with pyrrolo[3,2,1-ij]quinoline () or pyrano[2,3-d]pyrimidine (). These variations alter ring strain, π-conjugation, and hydrogen-bonding capacity. Spiro vs. Fused Systems: The spiro architecture in the target compound enhances stereochemical complexity compared to fused systems in analogues (e.g., ’s pyrano-pyrimidine) .

Substituent Effects: 8-Nitro Group: Unique to the target compound, this electron-withdrawing group may enhance electrophilicity, affecting DNA intercalation or enzyme inhibition (cf. 8-iodo in ) . Thioxo vs. Oxo: The 2'-thioxo group (vs.

Synthetic Complexity :

  • The target compound’s synthesis likely requires precise spiro-annulation, whereas analogues (e.g., ’s PARP inhibitors) use simpler cycloadditions .

Research Findings and Implications

Physicochemical Properties

  • Solubility : The 8-nitro and thioxo groups reduce aqueous solubility compared to hydroxyl or oxo analogues (e.g., ’s pyridopyrimidines) .
  • Stability : Thioxo groups are prone to oxidation, necessitating stabilization strategies (e.g., formulation under inert atmospheres) .

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodReagents/ConditionsYieldKey Reference
Proline catalysisCyclohexanone, excess formaldehyde72-86%
Oxalyl chloride annelationDMF, reflux, Et3N~65%
HMPA-mediated cyclizationHMPA solvent, 150°C65%

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for stereochemical verification?

Answer:
Discrepancies between NMR and X-ray data often arise from dynamic equilibria (e.g., chair-flipping in cyclohexane rings). To resolve these:

  • Single-crystal X-ray diffraction (): Provides definitive stereochemical assignments. For example, X-ray analysis confirmed the spiro configuration in related compounds with mean C–C bond precision of 0.001–0.003 Å .
  • Variable-temperature NMR : Detects conformational flexibility by observing signal splitting at low temperatures.

Basic: What techniques are recommended for structural characterization of this compound?

Answer:
Multi-modal characterization is critical:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituents (e.g., thioxo groups at δ 1676 cm1^{-1} in IR) .
  • X-ray crystallography : Resolves spiro geometry and hydrogen-bonding networks .
  • Elemental analysis : Validates purity (e.g., C, H, N percentages within 0.2% of theoretical values) .

Advanced: What mechanistic insights explain the role of the thioamide group in pyrimidine ring formation?

Answer:
The thioamide nitrogen participates in nucleophilic attack during cyclization (, Scheme 2):

  • Thioamide activation : The sulfur atom stabilizes intermediates via resonance, lowering the energy barrier for ring closure.
  • Kinetic vs. thermodynamic control : Excess formaldehyde shifts equilibrium toward the hexahydropyrimidine product by consuming intermediates .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:
Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst screening : Proline reduces side reactions in aminomethylation .
  • Temperature gradients : Stepwise heating (e.g., 80°C → reflux) minimizes decomposition .

Q. Table 2: Yield Optimization Strategies

FactorImprovement ObservedReference
Excess formaldehyde15% yield increase
DMF + Et3NReduced byproducts
HMPA at 150°CFaster cyclization

Basic: What are the best practices for storing this compound to ensure stability?

Answer:

  • Storage conditions : -20°C in airtight containers under inert gas (N2_2 or Ar) to prevent oxidation of the thioxo group.
  • Lyophilization : Freeze-drying aqueous solutions retains crystallinity and purity .

Advanced: How can structural modifications (e.g., nitro group substitution) influence bioactivity?

Answer:

  • Structure-activity relationship (SAR) studies :
    • Nitro group : Enhances electrophilicity, potentially increasing interaction with biological targets (e.g., enzymes).
    • Ethyl/methyl substituents : Modulate lipophilicity and membrane permeability.
  • Evaluation methods :
    • In vitro assays : Antifungal/bacterial activity testing (MIC values) .
    • Molecular docking : Predicts binding affinities to target proteins (e.g., cytochrome P450) .

Advanced: How to address contradictory data in reaction mechanisms for spiro compound formation?

Answer:

  • Isotopic labeling : Track atom migration (e.g., 15^{15}N-labeled amines) to confirm intermediates.
  • Computational modeling : DFT calculations validate proposed transition states (e.g., spiro transition state energy barriers) .

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